Predicted LogD7.4: Tert-Butyl vs. Isopropyl and Ethyl Analogs – Lipophilicity-Driven Differentiation
The 4-tert-butyl substituent confers higher calculated lipophilicity on the target compound compared to its 4-isopropyl and 4-ethyl congeners. Using the consensus ACD/LogD (pH 7.4) prediction model, the target compound yields a LogD7.4 of approximately 2.8, versus ~2.3 for N-(2-methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide (isopropyl analog) and ~1.8 for 4-ethyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide (ethyl analog) . This ~0.5–1.0 log unit increase corresponds to a 3- to 10-fold higher octanol–water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Calculated LogD at pH 7.4 |
|---|---|
| Target Compound Data | LogD7.4 ≈ 2.8 (predicted; ACD/Labs consensus model) |
| Comparator Or Baseline | Isopropyl analog: LogD7.4 ≈ 2.3; Ethyl analog: LogD7.4 ≈ 1.8 |
| Quantified Difference | ΔLogD = +0.5 to +1.0 (~3- to 10-fold higher lipophilicity) |
| Conditions | In silico prediction; ACD/LogD module, pH 7.4; no experimental shake-flask data available for these specific compounds. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability but may also increase metabolic liability; selecting the tert-butyl analog allows the user to probe the lipophilic tolerance of a binding site without adding heteroatoms that introduce hydrogen-bonding confounds.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
